molecular formula C42H32O9 B1681358 trans-miyabenol C CAS No. 109605-83-6

trans-miyabenol C

Cat. No.: B1681358
CAS No.: 109605-83-6
M. Wt: 680.7 g/mol
InChI Key: RKFYYCKIHVEWHX-YOBICRQBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-miyabenol C can be synthesized through the cyclotrimerization of resveratrol. This process involves the formation of a benzofuran-derived stilbenoid structure . The reaction conditions typically require a catalyst and specific temperature controls to ensure the correct formation of the trimer.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the extraction of this compound from natural sources such as grape leaves and stems is a common approach. Advanced techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Trans-miyabenol C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to act as an antioxidant, opposing oxidation reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from reactions involving this compound include various derivatives that retain the core stilbenoid structure. These derivatives often exhibit enhanced or modified biological activities .

Properties

IUPAC Name

5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYYCKIHVEWHX-YOBICRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109605-83-6
Record name Miyabenol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109605-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miyabenol C, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIYABENOL C, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

A: Miyabenol C has been identified as a prominent β-secretase (BACE1) inhibitor. [] It does not affect the protein levels of BACE1 itself, but directly inhibits its enzymatic activity both in vitro and in vivo. [] This inhibition leads to a reduction in the production of amyloid-β peptide (Aβ) and sAPPβ, key components in the pathogenesis of Alzheimer's disease. []

A: Miyabenol C also exhibits antagonistic activity against the 5-HT₆ receptor (5-HT₆R). [] While the exact mechanism of action is not fully elucidated, it has been shown to inhibit 5-HT₆R-mediated activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). [] Notably, it does not show significant effects on other neurotransmitter receptors like 5-HT₄, 5-HT₇, or muscarinic acetylcholine M1 (M(1)) receptors, suggesting selectivity for 5-HT₆R. []

ANone: The available research primarily focuses on the biological activity of Miyabenol C, with limited information regarding its material compatibility and stability under various conditions. Further investigations are needed to assess its suitability for different applications and formulations.

A: The research provided does not describe any catalytic properties of Miyabenol C. Its activity is primarily centered around inhibiting specific enzymes like BACE1 and 5-HT₆R. [, ]

ANone: The research provided does not offer detailed insights into the stability of Miyabenol C under different conditions or specific formulation strategies employed. Further research is required to understand its stability profile and develop optimal formulations for enhanced solubility, bioavailability, and therapeutic efficacy.

ANone: The research primarily focuses on the discovery and biological evaluation of Miyabenol C. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not covered in these studies. As with any novel compound being considered for pharmaceutical development, comprehensive safety and toxicological assessments are essential to ensure its safe and responsible use.

ANone: The provided research focuses mainly on the in vitro activity of Miyabenol C. Further investigations are needed to elucidate its PK/PD profile, including ADME properties, in vivo efficacy, and potential therapeutic window.

A: The first report of Miyabenol C emerged in 1989, identified as a novel resveratrol trimer isolated from the Japanese sedge Carex fedia Nees var. miyabei (Franchet) T. Koyama. [] Since then, it has been found in various plant species, including Vitis species, Foeniculum vulgare, and Caragana sinica. Research initially focused on its antimicrobial properties, but its discovery in Vitis species, known for their rich stilbenoid content, sparked interest in its potential health benefits.

  • 1989: First isolation and structural characterization from Carex fedia var. miyabei. []

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